4,4'-(Phenylazanediyl)dibenzoic acid

Vue d'ensemble

Description

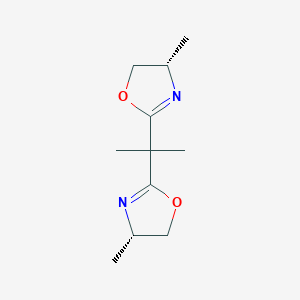

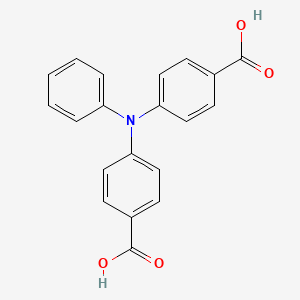

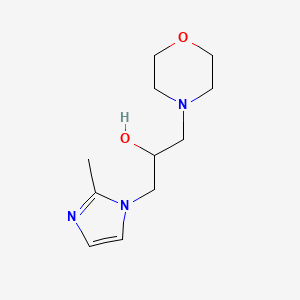

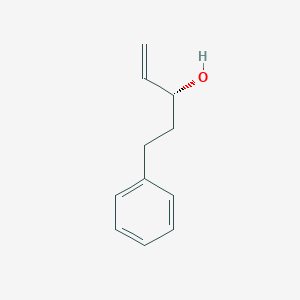

4,4’-(Phenylazanediyl)dibenzoic acid , also known as benzoic acid, 4,4’-(phenylimino)bis- , is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of aromatic carboxylic acids and contains two benzene rings connected by an azo (N=N) linkage. The compound exhibits interesting properties due to its conjugated system and potential applications in coordination chemistry and materials science .

Synthesis Analysis

The synthesis of 4,4’-(Phenylazanediyl)dibenzoic acid involves the condensation of two molecules of benzoic acid with an azo coupling reagent. The reaction typically occurs under mild conditions and yields the desired product. Researchers have explored various synthetic routes, including traditional organic synthesis and metal-organic framework (MOF) synthesis .

Molecular Structure Analysis

The compound’s molecular structure consists of two benzene rings connected by a central azo (N=N) group. The phenyl groups contribute to its aromatic character, while the azo linkage introduces conjugation. The presence of carboxylic acid functional groups allows for coordination with metal ions, leading to the formation of MOFs .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

- 4,4'-(Phenylazanediyl)dibenzoic acid has been used in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. For instance, its reaction with copper ions led to the construction of discrete molecular chairs and complex chain structures in MOFs (Dai et al., 2009). Similarly, novel MOFs based on an N-centered ligand including 4,4'-(Phenylazanediyl)dibenzoic acid were characterized, with a focus on their thermal stability properties (Qin et al., 2016).

Catalysis and Reaction Optimization

- It has been used as a catalyst or a component in catalytic processes. For example, its synthesis was catalyzed by Benzyl Triethyl Ammonium Chloride, demonstrating its role in phase transfer catalysis (Lu, 2014).

Photocatalysis and Luminescence

- This compound has been incorporated into coordination polymers and MOFs for their photocatalytic properties. Studies have shown its application in the UV-light-driven degradation of organic dye pollutants and its role in luminescence sensing (Lu et al., 2021).

Structural and Electronic Properties

- Research into the electronic and structural properties of 4,4'-(Phenylazanediyl)dibenzoic acid-based compounds has contributed to the development of materials for solar cells, highlighting its potential in renewable energy technologies (Yan et al., 2018).

Medical and Biological Applications

- In the medical field, metal-organic frameworks involving 4,4'-(Phenylazanediyl)dibenzoic acid have been explored for their potential in treating conditions like child allergic purpura. These frameworks demonstrated capabilities in luminescence sensing and were assessed for their treatment activity and mechanism of action in inflammatory conditions (Liu & Liang, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTCNCPHKDSWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Phenylazanediyl)dibenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4,4'-(phenylazanediyl)dibenzoic acid in constructing coordination polymers?

A: 4,4'-(Phenylazanediyl)dibenzoic acid (H2L) is a multidentate ligand, meaning it can bind to metal ions through multiple sites. This makes it highly versatile for building diverse metal-organic frameworks (MOFs). The carboxylic acid groups (-COOH) on each end of the molecule act as linkers, coordinating with metal ions to form extended structures. The nitrogen atom within the molecule can also participate in coordination, further increasing the structural possibilities. This versatility is evident in the range of topologies observed in the reported coordination polymers. [, , ]

Q2: Can you provide examples of different structural architectures formed by 4,4'-(phenylazanediyl)dibenzoic acid in coordination polymers?

A: Research shows 4,4'-(phenylazanediyl)dibenzoic acid can form various structures including:* Two-dimensional (2D) sheets: These sheets can further stack in an ABAB fashion to create three-dimensional frameworks. [, ] * Helical Chains: The molecule's flexibility allows it to adopt conformations that lead to the formation of helical structures within the coordination polymer. [, ]* Interpenetrating Networks: The ligand's structure can support the formation of complex networks where multiple frameworks interweave, leading to enhanced stability and unique properties. [, ]

Q3: What are the photochemical properties of coordination polymers incorporating 4,4'-(phenylazanediyl)dibenzoic acid?

A: Some coordination polymers synthesized with 4,4'-(phenylazanediyl)dibenzoic acid exhibit luminescence, meaning they emit light upon excitation. The exact nature of the luminescence depends on the metal ions and other ligands present in the framework. [, ] These luminescent properties make these materials potentially useful in applications like chemical sensing and light-emitting diodes (LEDs).

Q4: How is 4,4'-(phenylazanediyl)dibenzoic acid synthesized?

A: One reported synthetic route for 4,4'-(phenylazanediyl)dibenzoic acid involves the oxidation of 4,4'-dimethyltriphenylamine. This reaction is typically carried out under alkaline conditions using potassium permanganate (KMnO4) as the oxidizing agent. []

Q5: How is 4,4'-(phenylazanediyl)dibenzoic acid used in catalysis?

A: Research has explored the use of a related compound, benzyl triethyl ammonium chloride, as a phase transfer catalyst in the synthesis of 4,4'-(phenylazanediyl)dibenzoic acid. [] Phase transfer catalysts facilitate reactions between reactants located in different phases (e.g., aqueous and organic phases). This suggests that 4,4'-(phenylazanediyl)dibenzoic acid or its derivatives could potentially be employed as phase transfer catalysts in other reactions.

Q6: What are the potential applications of coordination polymers incorporating 4,4'-(phenylazanediyl)dibenzoic acid?

A: The unique properties of these coordination polymers make them suitable for a range of applications:* Gas storage and separation: The porous nature of some frameworks makes them suitable for trapping and separating gases.* Catalysis: The metal centers in MOFs can act as catalytic sites for various chemical reactions. * Drug Delivery: The controlled release of drug molecules can be achieved by encapsulating them within the pores of MOFs. * Sensing: Changes in the optical or electronic properties of MOFs upon interaction with specific analytes make them promising candidates for sensor development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B3324147.png)

![N-[(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide triethylamine adduct](/img/structure/B3324177.png)

![5,5''-Di-tert-butyl-5'-(3-(tert-butyl)-5-formyl-4-hydroxyphenyl)-4,4''-dihydroxy-[1,1':3',1''-terphenyl]-3,3''-dicarbaldehyde](/img/structure/B3324201.png)

![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3324202.png)

![2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol](/img/structure/B3324229.png)